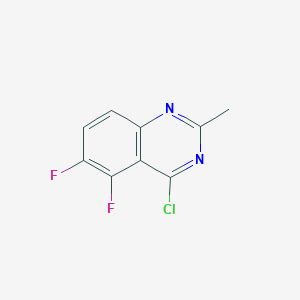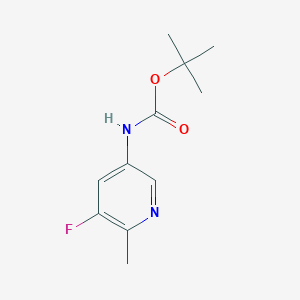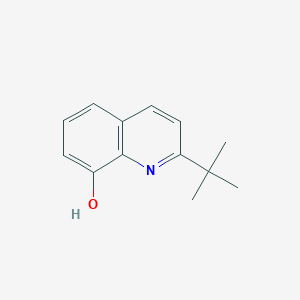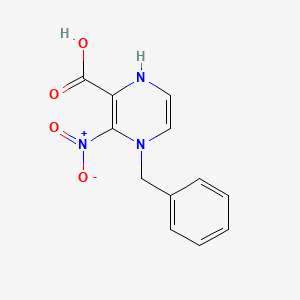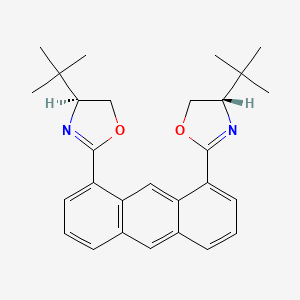
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene is a chiral compound that features two oxazoline rings attached to an anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from the corresponding amino alcohols and carboxylic acids under dehydrating conditions.
Attachment to Anthracene Core: The oxazoline rings are then attached to the anthracene core through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene has several scientific research applications:
Asymmetric Catalysis: The chiral nature of the compound makes it useful as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its potential interactions with biological molecules are of interest for studying enzyme mechanisms and developing new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene in asymmetric catalysis involves its role as a chiral ligand. It coordinates with metal centers to form chiral metal complexes, which then facilitate enantioselective reactions. The oxazoline rings provide steric and electronic environments that favor the formation of one enantiomer over the other.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)naphthalene: Similar structure but with a naphthalene core instead of anthracene.
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenanthrene: Similar structure but with a phenanthrene core.
Uniqueness
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene is unique due to its anthracene core, which provides distinct electronic properties and a larger π-conjugated system compared to naphthalene and phenanthrene derivatives. This makes it particularly suitable for applications in materials science and asymmetric catalysis.
Propiedades
Fórmula molecular |
C28H32N2O2 |
|---|---|
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
(4S)-4-tert-butyl-2-[8-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]anthracen-1-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C28H32N2O2/c1-27(2,3)23-15-31-25(29-23)19-11-7-9-17-13-18-10-8-12-20(22(18)14-21(17)19)26-30-24(16-32-26)28(4,5)6/h7-14,23-24H,15-16H2,1-6H3/t23-,24-/m1/s1 |
Clave InChI |
BJWZFDUKNVXOJN-DNQXCXABSA-N |
SMILES isomérico |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=N[C@H](CO5)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=NC(CO5)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


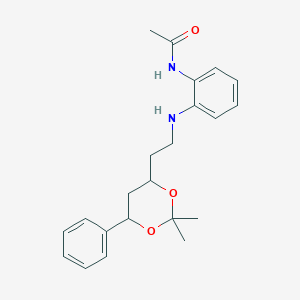
![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)
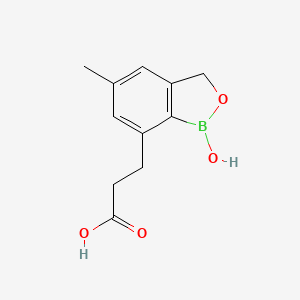

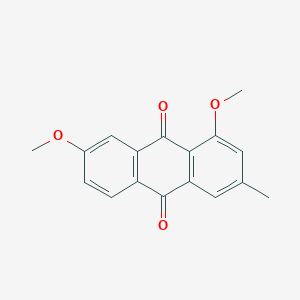
![(3-Methylbenzo[d]isoxazol-5-yl)methanol](/img/structure/B13136067.png)
![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)
![4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate](/img/structure/B13136076.png)
